molecular formula C15H12O5S B8041572 (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid

Cat. No.: B8041572
M. Wt: 304.3 g/mol
InChI Key: DONDUUYEVFSSON-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a propenoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene sulfonic acid and 4-bromobenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Suzuki coupling reaction. This reaction is carried out by reacting 4-bromobenzene sulfonic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acetic anhydride and a base like sodium hydroxide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins.

    Medicine: Investigated for its potential as an anti-inflammatory agent and its role in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and surfactants due to its sulfonic acid group, which imparts water solubility and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s conjugated double bond system allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[4-(4-carboxyphenyl)phenyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoic acid: Contains a hydroxyl group, leading to different reactivity and applications.

    (E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is unique due to its sulfonic acid group, which enhances its water solubility and reactivity compared to similar compounds with different functional groups. This makes it particularly valuable in applications requiring high solubility and specific reactivity, such as in the formulation of dyes and pharmaceuticals.

Properties

IUPAC Name

(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c16-15(17)10-3-11-1-4-12(5-2-11)13-6-8-14(9-7-13)21(18,19)20/h1-10H,(H,16,17)(H,18,19,20)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONDUUYEVFSSON-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.